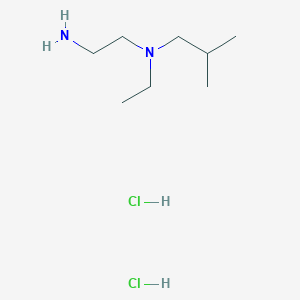

Dihydrochlorid von (2-Aminoethyl)(ethyl)(2-Methylpropyl)amin

Übersicht

Beschreibung

“(2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride” is a chemical compound with the molecular formula C8H22Cl2N2 . It is a structure that includes chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .

Molecular Structure Analysis

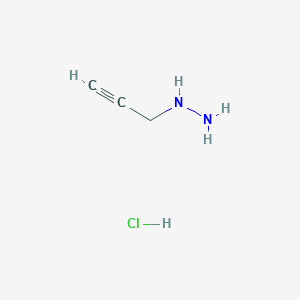

The molecular structure of “(2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride” can be analyzed using various spectroscopic techniques. For instance, 1H NMR spectra can be used to determine the structure of an unknown amine . The hydrogens attached to an amine show up 0.5-5.0 ppm, and the location is dependent on the amount of hydrogen bonding and the sample’s concentration .Wissenschaftliche Forschungsanwendungen

Synthese von Esterderivaten

Dihydrochlorid von (2-Aminoethyl)(ethyl)(2-Methylpropyl)amin: wurde bei der Synthese von Esterderivaten eingesetzt. Dieser Prozess beinhaltet eine Eintopf-Reaktion mit Alkylacrylaten und anderen Reagenzien in Gegenwart eines Katalysators wie DABCO . Die resultierenden Esterderivate haben potenzielle Anwendungen in der Produktion von Polymeren und Kunststoffen, wo sie als Weichmacher verwendet werden können oder die Eigenschaften des Materials modifizieren.

Ligandenpräparation für Metallkomplexe

Diese Verbindung dient als Ligand bei der Herstellung von Metallkomplexen . Diese Komplexe sind entscheidend in der Katalyse, einschließlich Prozessen wie Hydrierung und Polymerisation. Die Fähigkeit, Übergangsmetalle in diesen Komplexen zu stabilisieren, ermöglicht die Erforschung neuer Reaktionen und möglicherweise effizienterer industrieller Prozesse.

Chelatbildner

Chelatbildner sind Chemikalien, die mehrere Bindungen mit einem einzigen Metallion bilden können, und This compound kann zur Synthese solcher Mittel verwendet werden . Diese werden häufig in der Wasseraufbereitung eingesetzt, da sie Schwermetalle aus Abwasser entfernen können, und in der Medizin, wo sie zur Behandlung von Metallvergiftungen eingesetzt werden können.

Tenside

Tenside sind Verbindungen, die die Oberflächenspannung zwischen zwei Flüssigkeiten oder einer Flüssigkeit und einem Feststoff senken. Die fragliche Verbindung kann zur Herstellung von Tensiden verwendet werden, die Anwendungen in Detergenzien, Emulgatoren und Dispergiermitteln haben .

Stabilisierungsmittel für optoelektronische Materialien

Im Bereich der Optoelektronik wurde This compound als Stabilisierungsmittel für gemischte organisch-anorganische Bleihalogenid-Perovskite untersucht . Diese Materialien sind vielversprechend für photovoltaische Anwendungen aufgrund ihrer hohen Effizienz und ihres Potenzials für den Einsatz in Solarzellen.

Analytische Chemie

In der analytischen Chemie wird This compound in der Chromatographie und Spektroskopie als Standard oder Reagenz zur Identifizierung und Quantifizierung anderer Substanzen verwendet .

Wirkmechanismus

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride . For example, the compound’s basicity could cause it to exist primarily as a charged species in acidic environments, which could influence its solubility, stability, and interactions with targets.

Biochemische Analyse

Biochemical Properties

(2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s amine groups can form hydrogen bonds and ionic interactions with amino acid residues in proteins, potentially affecting enzyme activity and protein function. For instance, it may act as a ligand for certain enzymes, altering their catalytic activity .

Cellular Effects

The effects of (2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell surface receptors can trigger intracellular signaling cascades, leading to changes in gene expression. Additionally, it may affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways.

Molecular Mechanism

At the molecular level, (2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride exerts its effects through binding interactions with biomolecules. It can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme structure, affecting its function. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of (2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or improving cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition or cellular damage. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

(2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of (2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .

Subcellular Localization

(2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biological activity .

Eigenschaften

IUPAC Name |

N'-ethyl-N'-(2-methylpropyl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2.2ClH/c1-4-10(6-5-9)7-8(2)3;;/h8H,4-7,9H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVJAVMBNDMZET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)CC(C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile](/img/structure/B1382957.png)

![Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-](/img/structure/B1382967.png)